molecular formula C21H24N4O2 B1663735 2-amino-6-[2-(cyclopropylmethoxy)-6-oxo-1-cyclohexa-2,4-dienylidene]-4-(4-piperidinyl)-1H-pyridine-3-carbonitrile CAS No. 406208-42-2

2-amino-6-[2-(cyclopropylmethoxy)-6-oxo-1-cyclohexa-2,4-dienylidene]-4-(4-piperidinyl)-1H-pyridine-3-carbonitrile

Numéro de catalogue B1663735
Numéro CAS: 406208-42-2
Poids moléculaire: 364.4 g/mol
Clé InChI: DWQVGCQPWXKRKO-JZJYNLBNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound “2-amino-6-[2-(cyclopropylmethoxy)-6-oxo-1-cyclohexa-2,4-dienylidene]-4-(4-piperidinyl)-1H-pyridine-3-carbonitrile” is a member of quinomethanes . It is also known by other names such as ACHP, Bayer IKKb inhibitor . The molecular formula of the compound is C21H24N4O2 .


Molecular Structure Analysis

The compound has a molecular weight of 364.4 g/mol . The IUPAC name of the compound is 2-amino-6-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-4-piperidin-4-ylpyridine-3-carbonitrile . The InChI and SMILES strings provide a textual representation of the compound structure .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 364.4 g/mol . The InChI and SMILES strings provide a textual representation of the compound structure .

Propriétés

IUPAC Name

2-amino-6-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-4-piperidin-4-ylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2/c22-11-16-15(14-6-8-24-9-7-14)10-17(25-21(16)23)20-18(26)2-1-3-19(20)27-12-13-4-5-13/h1-3,10,13-14,24,26H,4-9,12H2,(H2,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYVFBWXIOCLHPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC=CC(=C2C3=NC(=C(C(=C3)C4CCNCC4)C#N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401025613
Record name 2-Amino-6-[2-(cyclopropylmethoxy)-6-oxo-2,4-cyclohexadien-1-ylidene]-1,6-dihydro-4-(4-piperidinyl)-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401025613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-6-[2-(cyclopropylmethoxy)-6-oxo-1-cyclohexa-2,4-dienylidene]-4-(4-piperidinyl)-1H-pyridine-3-carbonitrile

CAS RN

1844858-31-6
Record name 2-Amino-6-[2-(cyclopropylmethoxy)-6-oxo-2,4-cyclohexadien-1-ylidene]-1,6-dihydro-4-(4-piperidinyl)-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401025613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-6-[2-(cyclopropylmethoxy)-6-oxo-1-cyclohexa-2,4-dienylidene]-4-(4-piperidinyl)-1H-pyridine-3-carbonitrile
Reactant of Route 2
2-amino-6-[2-(cyclopropylmethoxy)-6-oxo-1-cyclohexa-2,4-dienylidene]-4-(4-piperidinyl)-1H-pyridine-3-carbonitrile
Reactant of Route 3
2-amino-6-[2-(cyclopropylmethoxy)-6-oxo-1-cyclohexa-2,4-dienylidene]-4-(4-piperidinyl)-1H-pyridine-3-carbonitrile
Reactant of Route 4
2-amino-6-[2-(cyclopropylmethoxy)-6-oxo-1-cyclohexa-2,4-dienylidene]-4-(4-piperidinyl)-1H-pyridine-3-carbonitrile
Reactant of Route 5
2-amino-6-[2-(cyclopropylmethoxy)-6-oxo-1-cyclohexa-2,4-dienylidene]-4-(4-piperidinyl)-1H-pyridine-3-carbonitrile
Reactant of Route 6
2-amino-6-[2-(cyclopropylmethoxy)-6-oxo-1-cyclohexa-2,4-dienylidene]-4-(4-piperidinyl)-1H-pyridine-3-carbonitrile

Q & A

Q1: What is the primary molecular target of ACHP?

A1: ACHP is a selective inhibitor of IκB kinase (IKK), primarily targeting both IKKα and IKKβ isoforms. [, ]

Q2: How does ACHP's inhibition of IKK affect downstream signaling pathways?

A2: By inhibiting IKK, ACHP prevents the phosphorylation and subsequent degradation of IκB proteins. This, in turn, blocks the activation and nuclear translocation of Nuclear Factor-κB (NF-κB), a key transcription factor involved in inflammatory responses, cell survival, and proliferation. [, , ]

Q3: What are the consequences of NF-κB inhibition by ACHP in various cell types?

A3: Inhibition of NF-κB by ACHP has been shown to:

  • Reduce inflammation: Suppress the expression of pro-inflammatory cytokines like interleukin-6 (IL-6). []
  • Promote tendon healing: Modulate the early inflammatory response, leading to increased cellular proliferation and neovascularization in tendon repair models. []
  • Inhibit fibrosis: Suppress the transformation of fibroblasts into myofibroblasts and decrease the production of extracellular matrix components like collagen. [, ]
  • Induce apoptosis: Promote cell death in cancer cells, particularly those with constitutive NF-κB activation, like adult T-cell leukemia (ATL) and multiple myeloma cells. [, , ]
  • Suppress HIV-1 replication: Inhibit TNF-α-induced HIV-1 replication in latently infected cells by blocking NF-κB-mediated transcription of the HIV-1 long terminal repeat (LTR). [, ]

Q4: Does ACHP affect any other signaling pathways besides NF-κB?

A4: Yes, research suggests that ACHP can also inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway in human non-small cell lung carcinoma cells. [, ] This inhibition appears to occur through downregulation of upstream tyrosine kinases like JAK1, JAK2, and Src, ultimately leading to decreased STAT3 phosphorylation, nuclear translocation, and DNA binding. [, ]

Q5: Does ACHP differentiate between the IKK isoforms, IKKα and IKKβ?

A5: While ACHP inhibits both IKKα and IKKβ, studies indicate that its inhibitory effect on IKKβ is more prominent in specific contexts. For example, in the regulation of p63 isoform γ (TAp63γ) transcriptional activity, IKKβ plays the dominant role, with IKKα showing negligible involvement. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.